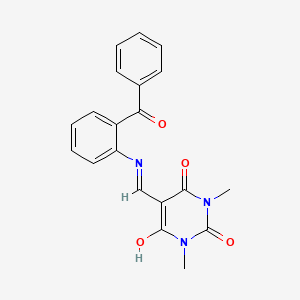

5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a benzoylphenyl group and an amino methylene bridge, contributing to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-benzoylaniline with 1,3-dimethylbarbituric acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the synthesis and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzoylphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has been investigated for its potential as an antiviral agent , particularly against respiratory syncytial virus (RSV). In a study evaluating various derivatives of pyrimidine compounds, it was noted that modifications to the structure can enhance antiviral activity. For instance, certain analogs demonstrated EC50 values below 4 nM against RSV, suggesting that structural optimization can lead to potent antiviral agents .

Anticancer Activity

Research has shown that pyrimidine derivatives exhibit promising anticancer properties. The compound's ability to inhibit specific kinases involved in cancer progression has been documented. For example, it has been suggested that the inhibition of STAT3/5 activation pathways could lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor . It has shown potential in modulating the activity of various enzymes linked to metabolic pathways and disease processes. For instance, the inhibition of certain kinases could be leveraged for therapeutic interventions in diseases characterized by dysregulated signaling pathways.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for developing more effective derivatives. SAR studies have indicated that specific substitutions on the pyrimidine ring can significantly influence biological activity. For instance, variations in the benzoyl moiety have been correlated with changes in potency against viral infections and cancer cell lines .

Case Studies and Research Findings

Several case studies have highlighted the compound's therapeutic potential:

- Antiviral Activity : A study found that certain derivatives of the compound exhibited significant antiviral activity against RSV, with detailed analysis showing a correlation between structural features and efficacy .

- Cancer Cell Studies : In vitro studies demonstrated that modifications to the compound could enhance its ability to induce apoptosis in various cancer cell lines. This suggests potential applications in cancer therapy .

Data Tables

Wirkmechanismus

The mechanism of action of 5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(((2-benzoyl-4-chloroanilino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a chloro substitution.

5-(((2-benzoyl-5-chloroanilino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Another chloro-substituted derivative.

5-(((2-benzoyl-4-chloroanilino)methylene)-1-isopropyl-3-(2-phenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Features additional isopropyl and phenylethyl groups.

Uniqueness

The uniqueness of 5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of the amino methylene bridge, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a benzoylphenyl moiety. Its structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

Antioxidant Properties

Research has indicated that derivatives of pyrimidine compounds exhibit antioxidant activity. The presence of the benzoylphenyl group enhances this property, which is crucial for protecting cells from oxidative stress. Studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting that this compound may possess comparable antioxidant capabilities .

Hepatoprotective Effects

In research concerning nonalcoholic fatty liver disease (NAFLD), compounds structurally similar to this compound were observed to reduce hepatic fat accumulation and improve liver function markers. These findings suggest that the compound may offer protective effects against liver damage associated with obesity .

Interaction with Biological Targets

The compound's mechanism of action likely involves modulation of key metabolic pathways. Its ability to activate PPARγ suggests it may influence lipid metabolism and inflammatory responses in adipose tissue. This interaction can lead to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory mediators such as adiponectin .

Study on Antioxidant Activity

A comparative study evaluated various pyrimidine derivatives for their antioxidant properties using DPPH radical scavenging assays. The results indicated that compounds similar to this compound exhibited significant scavenging activity compared to standard antioxidants .

Evaluation of Antidiabetic Effects

In vitro studies using HepG2 cells showed that treatment with related pyrimidine derivatives led to increased glucose uptake and enhanced insulin signaling pathways. These findings underscore the potential of this compound as a therapeutic agent for diabetes management .

Eigenschaften

IUPAC Name |

5-[(2-benzoylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-22-18(25)15(19(26)23(2)20(22)27)12-21-16-11-7-6-10-14(16)17(24)13-8-4-3-5-9-13/h3-12,25H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJOXNWHHHEFSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2C(=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.